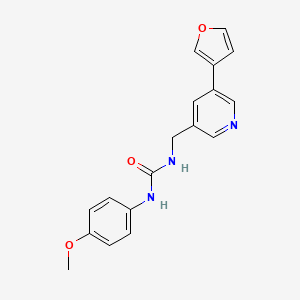
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea, also known as FP-3, is a compound that has shown potential in scientific research applications due to its unique biochemical and physiological effects. The synthesis of this compound has been of interest to many researchers, and its mechanism of action is still being studied.
作用机制
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea works by binding to the active site of thymidylate synthase, which is a key enzyme in the biosynthesis of DNA. By inhibiting this enzyme, 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea can prevent the synthesis of DNA and ultimately prevent cancer cells from dividing and multiplying. This mechanism of action has been studied extensively and has shown promising results in preclinical studies.
Biochemical and Physiological Effects:
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea has been shown to have a selective inhibitory effect on thymidylate synthase, which is a key enzyme in the biosynthesis of DNA. This selective inhibition has been shown to be effective in preventing the growth of cancer cells. In addition, 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea in lab experiments is its selectivity towards cancer cells. This selectivity allows for targeted treatment of cancer cells, while minimizing damage to healthy cells. However, one limitation of using 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea in lab experiments is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research involving 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea. One area of interest is the development of more efficient synthesis methods to produce higher yields of pure 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea. Another area of interest is the investigation of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea as a potential treatment for other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea and its potential as an anti-cancer agent.
合成方法
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea involves the reaction between 5-(furan-3-yl)pyridine-3-carbaldehyde and 4-methoxyphenyl isocyanate in the presence of a base. The resulting product is then treated with methylamine to form 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea. This synthesis method has been optimized to produce high yields of pure 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea.
科学研究应用
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea works by targeting a specific enzyme called thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea can prevent cancer cells from dividing and multiplying.
属性
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-17-4-2-16(3-5-17)21-18(22)20-10-13-8-15(11-19-9-13)14-6-7-24-12-14/h2-9,11-12H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPMKNIOZUZQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2851257.png)
![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2851258.png)
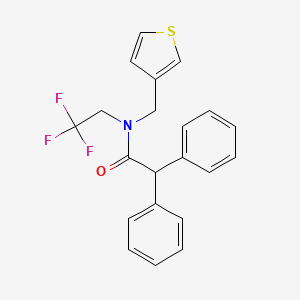
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2851262.png)
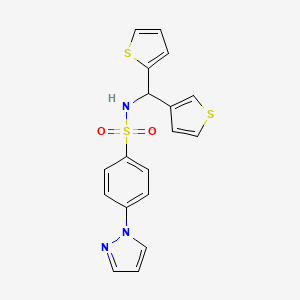

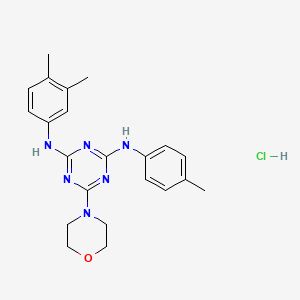
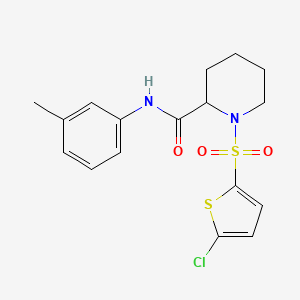
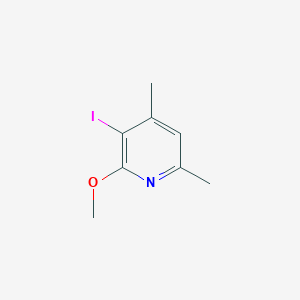
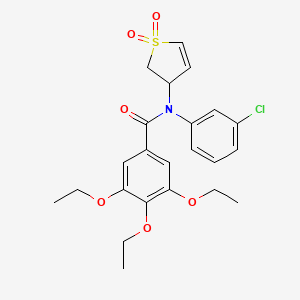
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851272.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2851276.png)
![2-[(2-Fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2851279.png)